5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Overview
Description
5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine-5-carbonitrile derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
Similar compounds have been found to inhibit egfr, a tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell. It is a part of many cellular functions, including cell signaling, growth, and division. These enzymes may become overactive in some cancer cells, leading to their rapid and uncontrolled growth .
Biochemical Pathways
The inhibition of egfr can affect several signaling pathways, including the pi3k/akt pathway, which is involved in cell survival and proliferation, and the ras/raf/mek/erk pathway, which is involved in cell cycle progression .
Pharmacokinetics
In silico admet studies for similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against various human tumor cell lines . For instance, they can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in the development of new materials
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds are also structurally related and have been extensively studied for their medicinal properties.
Uniqueness
5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6-3-8-11-7(5-10)4-9(14)13(8)12(6)2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXSDICFHOBGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174516 | |
Record name | 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-10-5 | |
Record name | 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301174516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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